Isovaleronitrile (3-methylbutanenitrile) is a branched aliphatic nitrile characterized by a boiling point of approximately 130 °C and a distinct steric profile. In procurement and material selection, it is prioritized not merely as a specialty solvent, but as a high-value functional intermediate. Its unique isobutyl branching provides a critical thermodynamic driving force when utilized as a hydrogen cyanide (HCN) surrogate, while its electrochemical stability makes it a sought-after additive in advanced energy storage systems. For buyers scaling complex syntheses or formulating high-voltage electrolytes, isovaleronitrile offers a precise balance of volatility, steric hindrance, and safety that linear analogs cannot replicate [1].
Generic substitution of isovaleronitrile with linear isomers like valeronitrile or shorter-chain nitriles like acetonitrile fundamentally compromises process safety and reaction selectivity. In transfer hydrocyanation, substituting isovaleronitrile with standard cyanide sources (such as HCN gas or acetone cyanohydrin) introduces severe toxicity risks and requires costly pressurized safety infrastructure. Furthermore, its specific branched structure is essential for thermodynamic driving forces; during hydrocyanation, isovaleronitrile extrudes volatile isobutene, shifting the equilibrium forward—a mechanism impossible with unbranched analogs. In electrochemical applications, replacing it with lower-boiling nitriles alters the solvation sheath and increases vapor pressure, leading to premature cell venting and degraded cycle life [1].
In catalytic transfer hydrocyanation, isovaleronitrile acts as a highly effective, bench-stable liquid surrogate for hydrogen cyanide. Compared to handling highly toxic HCN gas, the use of isovaleronitrile under Ni-catalyzed conditions enables the hydrocyanation of various alkenes with high linear selectivity (up to 20:1). The reaction is thermodynamically driven by the extrusion of volatile isobutene, allowing for quantitative yields without the specialized infrastructure required for pressurized toxic gases[1].
| Evidence Dimension | Hydrocyanation safety and thermodynamic driving force |
| Target Compound Data | Liquid-phase reagent (BP ~130 °C); drives reaction via isobutene extrusion with up to 20:1 linear selectivity. |
| Comparator Or Baseline | HCN gas or acetone cyanohydrin (requires strict toxicity controls; lacks isobutene thermodynamic driver). |
| Quantified Difference | Eliminates toxic gas handling while maintaining high quantitative yields and superior regioselectivity. |
| Conditions | Ni/Al co-catalyzed transfer hydrocyanation of alkenes. |
Procurement teams can eliminate the immense regulatory and infrastructure costs associated with HCN gas by sourcing isovaleronitrile as a safe, liquid-phase surrogate.
Isovaleronitrile is utilized as an acyclic nitrile additive in non-aqueous lithium-ion battery electrolytes, particularly those employing fluorinated solvents. Compared to baseline electrolytes lacking the additive, the inclusion of isovaleronitrile at 0.1 to 5.0 mass% significantly suppresses gas generation during extended cycling and maintains lower internal cell resistance, extending the operational lifespan of high-voltage cells [1].
| Evidence Dimension | Electrolyte gas generation and internal resistance |
| Target Compound Data | Formulations with 0.1-5.0 mass% isovaleronitrile show suppressed gas evolution and stable resistance. |
| Comparator Or Baseline | Standard fluorinated electrolyte without nitrile additives. |
| Quantified Difference | Measurable reduction in cycle-induced gas generation and prevention of resistance spikes. |
| Conditions | High-voltage lithium-ion secondary battery cycling in fluorinated solvent matrices. |
Battery manufacturers must procure specific branched nitriles like isovaleronitrile to prevent cell swelling and maintain safety in high-energy-density applications.
In the biotechnological production of nitrilases, isovaleronitrile serves as a highly potent inducer. When tested in cultures of Exophiala oligosperma R1, the addition of isovaleronitrile increased nitrile-converting activity by 2.0-fold compared to constitutive levels. In contrast, the standard inducer phenylacetonitrile only achieved a 1.5-fold increase, demonstrating isovaleronitrile's superior efficacy in maximizing enzyme titers during fermentation[1].
| Evidence Dimension | Fold-increase in nitrile-converting enzyme activity |
| Target Compound Data | 2.0-fold increase over constitutive baseline. |
| Comparator Or Baseline | Phenylacetonitrile (1.5-fold increase). |
| Quantified Difference | 33% higher enzyme induction efficacy compared to the standard phenylacetonitrile baseline. |
| Conditions | Resting cells of Exophiala oligosperma R1 cultivated in Na-citrate-phosphate mineral medium. |
For industrial biotechnology buyers, sourcing isovaleronitrile as a fermentation additive directly increases enzyme yield, lowering the overall cost of biocatalyst production.
In photo-induced amino-alkylation reactions, the choice of nitrile solvent/reactant dictates the yield based on steric bulk. While unhindered acetonitrile can lead to over-reaction, highly hindered nitriles fail to convert efficiently. Isovaleronitrile provides an optimal middle ground, achieving a 46% yield of the target product, significantly outperforming the bulkier pivalonitrile, which only managed a 32% yield due to excessive steric hindrance [1].
| Evidence Dimension | Product yield in photo-induced amino-alkylation |
| Target Compound Data | 46% isolated yield. |
| Comparator Or Baseline | Pivalonitrile (32% isolated yield). |
| Quantified Difference | 14% absolute higher yield (a 43.7% relative improvement) over the bulkier pivalonitrile analog. |
| Conditions | Ir(ppy)3 catalyzed photo-induced amino-alkylation of alkenes under 10 W blue LEDs. |
Process chemists select isovaleronitrile when they need precise steric control to prevent side reactions without sacrificing viable conversion rates.
Isovaleronitrile is the optimal choice for facilities synthesizing Active Pharmaceutical Ingredients (APIs) or fine chemicals via hydrocyanation that lack the infrastructure to handle toxic HCN gas. Its ability to act as a liquid HCN surrogate, driven forward by the release of isobutene, allows for scalable, safe, and highly regioselective carbon-carbon bond formation [1].
In the procurement of battery chemicals, isovaleronitrile is highly suited as an electrolyte additive (at 0.1-5.0 mass%) for advanced lithium-ion cells. Its inclusion suppresses gas generation and stabilizes internal resistance, particularly in formulations relying on fluorinated solvents, making it critical for next-generation electric vehicle (EV) batteries [1].
For industrial biotechnology operations producing nitrilase or amidase enzymes, isovaleronitrile is the preferred fermentation inducer. Its proven ability to double enzyme titers compared to constitutive baselines makes it a highly cost-effective additive for scaling up green-chemistry biocatalysts [1].
Flammable;Acute Toxic;Irritant